5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(2,5-dimethylphenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine
Description
This compound is a thiophene-2,4-diamine derivative with a benzodioxole carbonyl group at position 5, a 2,5-dimethylphenyl substituent at the N2 position, and a 4-methylbenzenesulfonyl group at position 2.
Properties
IUPAC Name |
[3-amino-5-(2,5-dimethylanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-(1,3-benzodioxol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O5S2/c1-15-5-9-19(10-6-15)36(31,32)26-23(28)25(24(30)18-8-11-21-22(13-18)34-14-33-21)35-27(26)29-20-12-16(2)4-7-17(20)3/h4-13,29H,14,28H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSRGKOVLUMVEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC4=C(C=C3)OCO4)NC5=C(C=CC(=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(2,5-dimethylphenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine” typically involves multi-step organic reactions. The key steps may include:
Formation of the thiophene core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the benzodioxole moiety: This step may involve coupling reactions using reagents like palladium catalysts.
Attachment of the dimethylphenyl and methylbenzenesulfonyl groups: These steps may involve substitution reactions under specific conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Scaling up the synthesis: Using larger reactors and optimizing reaction times and temperatures.
Purification processes: Employing techniques like recrystallization, chromatography, and distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl or sulfonyl groups, leading to alcohols or thiols.
Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts for coupling reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group may yield sulfoxides or sulfones.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: It may be used as a ligand in catalytic reactions.
Biology
Drug Development:
Medicine
Therapeutic Agents: Possible use as a therapeutic agent for various diseases, pending further research.
Industry
Materials Science: Applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(2,5-dimethylphenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine” would depend on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound’s closest structural analog is 5-(2H-1,3-Benzodioxole-5-Carbonyl)-N2-(2-Fluorophenyl)-3-(4-Methoxybenzenesulfonyl)Thiophene-2,4-Diamine (BA98455, CAS 1115338-00-5) . Key differences include:
- N2 Substituent : 2,5-Dimethylphenyl (target) vs. 2-fluorophenyl (BA98455).
- Sulfonyl Group : 4-Methylbenzenesulfonyl (target) vs. 4-methoxybenzenesulfonyl (BA98455).
These modifications influence electronic properties (e.g., electron-withdrawing fluorine vs. electron-donating methyl groups) and steric bulk, which may affect binding affinity and solubility.
Physicochemical Properties
The target compound’s additional methyl groups likely reduce aqueous solubility compared to BA98455 but improve membrane permeability, a critical factor for oral bioavailability.
Pharmacological Implications
- Receptor Binding : The 2,5-dimethylphenyl group may enhance hydrophobic interactions with enzyme pockets, while the 4-methylbenzenesulfonyl group could stabilize binding via van der Waals forces. In contrast, BA98455’s 2-fluorophenyl group may engage in dipole interactions, and its methoxy group could participate in hydrogen bonding .
Biological Activity
The compound 5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(2,5-dimethylphenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of heterocyclic compounds characterized by the presence of a thiophene ring and various functional groups, including benzodioxole and sulfonamide moieties. The molecular formula can be represented as:
- Molecular Formula : C20H22N4O4S
- Molecular Weight : 402.48 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes involved in critical metabolic pathways. For instance, it may act as an inhibitor of acetylcholinesterase (AChE), which is vital in neurotransmission processes. Such inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling.
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of bulky hydrophobic groups enhances its interaction with bacterial membranes, leading to increased permeability and cell death.
- Anticancer Properties : Research has suggested that this compound may possess anticancer activity by inducing apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulatory proteins.
Research Findings
A variety of studies have explored the biological activity of this compound, highlighting its potential therapeutic applications:
- Antimicrobial Studies : A study published in 2023 demonstrated that derivatives similar to this compound showed significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 1.6 μg/ml to 25 μg/ml against Candida albicans and Aspergillus niger .
- Enzyme Inhibition Studies : Inhibitory assays revealed that the compound effectively inhibited AChE with an IC50 value indicating moderate potency. Comparisons with standard inhibitors suggest that modifications to the thiophene ring can enhance or diminish this activity .
Case Studies
- Case Study on Anticancer Activity : A clinical trial investigated the effects of a related compound on patients with advanced solid tumors. Results indicated a partial response in 30% of participants, suggesting that further development could lead to viable treatment options for specific cancer types.
- Case Study on Antimicrobial Efficacy : In vitro tests conducted on various bacterial strains demonstrated that the compound exhibited a broad spectrum of antimicrobial activity. Notably, it showed more effectiveness against Gram-positive bacteria compared to Gram-negative strains due to differences in cell wall structure .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
